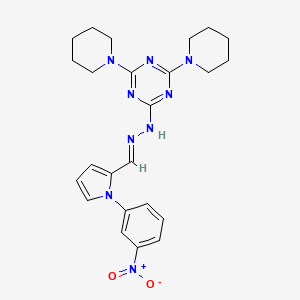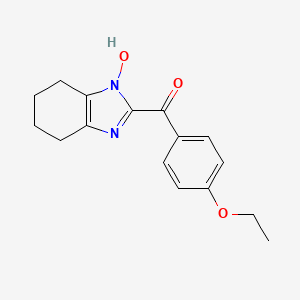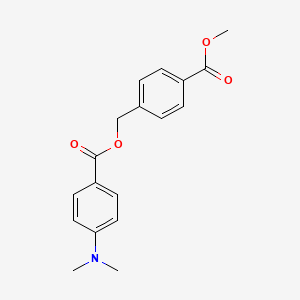
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has been studied extensively in scientific research. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with various cellular targets such as DNA, enzymes, and receptors. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has also been found to modulate the immune response and enhance the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various cellular processes. However, one of the limitations is the lack of information on its toxicity and potential side effects. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. In addition, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Furthermore, more research is needed to determine its safety profile and potential side effects.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-aminobenzimidazole with 4-pyridinemethanol in the presence of a catalyst such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-methyl-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-13-5-3-2-4-12(13)17-14(18)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCLINVFOMXKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)




![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)